4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride
Overview
Description
4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
In industrial settings, the production of piperazine derivatives often involves large-scale reactions using similar synthetic routes. The use of parallel solid-phase synthesis and photocatalytic synthesis methods has been reported for the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for oxidation reactions.
Reduction: NaBH4 is a typical reducing agent.
Substitution: Halogenated compounds are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a starting reagent for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to modulate neurotransmitter levels in the brain by activating serotonin1A receptors and blocking alpha2-adrenergic receptors . This dual action can lead to various pharmacological effects, including anxiolytic and antidepressant activities.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in similar applications.
1-(2-Pyridyl)piperazine: Another piperazine derivative with comparable properties.
1-(4-Pyridyl)piperazine: Used for derivatization of carboxyl groups on peptides.
Uniqueness
4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride is unique due to its specific structural features and the presence of a methyl group at the 4-position of the pyrimidine ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .
Properties
IUPAC Name |
4-methyl-2-piperazin-1-ylpyrimidine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBXJZSWIGNZPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCNCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.